molecular formula C17H20N4OS B2530562 N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide CAS No. 941945-23-9

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide

Cat. No. B2530562
CAS RN: 941945-23-9
M. Wt: 328.43
InChI Key: JMKNBVOVFHBESX-UHFFFAOYSA-N
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Description

“N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide” is a compound that belongs to the class of triazoles . Triazoles are significant heterocycles that exhibit broad biological activities . They are known to have antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance . A series of novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl (heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols .


Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The chemical shift of NH proton in III isomer is shifted downfields by 0.30 ppm as compared to the I isomer which can be explained by intramolecular interactions which are realized in the C isomer .


Chemical Reactions Analysis

The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide” is not explicitly mentioned in the sources, it’s worth noting that compounds containing a triazole are known to exhibit a broad range of biological activities . These activities are often due to the formation of a variety of non-covalent bonds with enzymes and receptors .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . Triazole compounds have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Therefore, the future directions for “N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide” could involve further exploration of its potential therapeutic applications and the development of synthesis methods.

properties

IUPAC Name

2-methyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-11(2)16(22)18-9-8-13-10-23-17-19-15(20-21(13)17)14-7-5-4-6-12(14)3/h4-7,10-11H,8-9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKNBVOVFHBESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide

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